Methyl 3-bromo-5-[(3S)-tetrahydrofuran-3-yloxy]benzoate
Description
Methyl 3-bromo-5-[(3S)-tetrahydrofuran-3-yloxy]benzoate (CAS: 2102409-95-8) is a substituted benzoate ester featuring a bromine atom at the 3-position and a stereospecific (3S)-tetrahydrofuran-3-yloxy group at the 5-position of the benzene ring. Its molecular formula is C₁₂H₁₃BrO₄, with a molecular weight of 301.14 g/mol . The compound’s structural complexity arises from the combination of halogenation and ether-linked tetrahydrofuran, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C12H13BrO4 |
|---|---|
Molecular Weight |
301.13 g/mol |
IUPAC Name |
methyl 3-bromo-5-[(3S)-oxolan-3-yl]oxybenzoate |
InChI |
InChI=1S/C12H13BrO4/c1-15-12(14)8-4-9(13)6-11(5-8)17-10-2-3-16-7-10/h4-6,10H,2-3,7H2,1H3/t10-/m0/s1 |
InChI Key |
HHOZFMKGGBUPLC-JTQLQIEISA-N |
Isomeric SMILES |
COC(=O)C1=CC(=CC(=C1)Br)O[C@H]2CCOC2 |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)OC2CCOC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-[(3S)-tetrahydrofuran-3-yloxy]benzoate typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by the introduction of the tetrahydrofuran ring through a nucleophilic substitution reaction. The final step involves esterification to form the benzoate ester. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-[(3S)-tetrahydrofuran-3-yloxy]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various substituted benzoates .
Scientific Research Applications
Methyl 3-bromo-5-[(3S)-tetrahydrofuran-3-yloxy]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-bromo-5-[(3S)-tetrahydrofuran-3-yloxy]benzoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s unique substituents differentiate it from common benzoate derivatives. Below is a comparative analysis:
Key Observations :
- Halogenation: The bromine atom in the target compound may enhance electrophilic reactivity compared to non-halogenated analogs like methyl 3-methoxybenzoate .
- Lipophilicity : Compared to methyl 3-methoxybenzoate, the bromine and tetrahydrofuran-oxy substituents likely increase logP values, enhancing membrane permeability .
Physicochemical Properties
Limited data exist for the target compound, but inferences can be drawn from analogs:
- Solubility : Bromine and tetrahydrofuran substituents may reduce aqueous solubility compared to methyl benzoate (logP ~1.96) .
- Stability : The ester group is prone to hydrolysis under acidic/basic conditions, similar to other benzoates .
- Stereochemical Impact: The (3S)-configuration of the tetrahydrofuran moiety could influence chiral recognition in biological systems, a feature absent in racemic or non-chiral analogs .
Biological Activity
Methyl 3-bromo-5-[(3S)-tetrahydrofuran-3-yloxy]benzoate is an organic compound notable for its unique structure and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
This compound has the molecular formula and a molecular weight of approximately 301.13 g/mol. The compound features a bromine atom, a tetrahydrofuran ring, and a benzoate ester, contributing to its distinctive reactivity and biological properties.
Synthesis Methods
The synthesis typically involves several steps:
- Bromination : A suitable benzoate precursor undergoes bromination to introduce the bromine atom.
- Etherification : The tetrahydrofuran moiety is introduced through an etherification reaction with an alcohol.
- Purification : The product is purified to achieve high yield and purity, often exceeding 98% .
Biological Activity
This compound exhibits a range of biological activities, primarily due to its interactions with various biomolecules.
The compound's mechanism of action is largely dependent on its structural components:
- Bromine Atom : Known for its electrophilic nature, the bromine can participate in nucleophilic substitution reactions, potentially influencing enzyme activity.
- Tetrahydrofuran Ring : This moiety may enhance solubility and facilitate interactions with biological targets, such as receptors or enzymes.
Enzyme Inhibition Studies
Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can act as inhibitors of fatty acid synthase (FASN), which is crucial in cancer metabolism .
Case Studies
- Antimicrobial Activity : A study evaluating various derivatives of benzoates demonstrated that the presence of the tetrahydrofuran moiety significantly increased antimicrobial activity against certain bacterial strains .
- Cancer Research : Compounds structurally related to this compound have been investigated for their potential to inhibit tumor growth in vitro, suggesting a promising avenue for therapeutic development .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-bromo-5-(trifluoromethyl)benzoate | Trifluoromethyl group instead of tetrahydrofuran | Moderate enzyme inhibition |
| Methyl 3-bromo-5-hydroxybenzoate | Hydroxyl group instead of tetrahydrofuran | Antioxidant properties |
| Methyl 3-bromo-5-fluorobenzoate | Fluorine atom in place of tetrahydrofuran | Reduced binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
